6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid
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Overview
Description
6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid is a chemical compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C13H12O4, is characterized by its chromene core structure substituted with an isopropyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of salicylaldehyde derivatives with malonic acid in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted chromenes depending on the reagents used.
Scientific Research Applications
6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2H-chromene-6-carboxylic acid
- 6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid
Uniqueness
6-Isopropyl-2-oxo-2H-chromene-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and carboxylic acid group can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H12O4 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-oxo-6-propan-2-ylchromene-4-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-7(2)8-3-4-11-9(5-8)10(13(15)16)6-12(14)17-11/h3-7H,1-2H3,(H,15,16) |
InChI Key |
WHBBJNGANWCMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C(=O)O |
Origin of Product |
United States |
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